2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide
Description
This compound features a fused imidazo[1,2-c]quinazolin-3-one core, substituted at position 2 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety and at position 5 with a sulfanyl bridge connected to a butanamide chain terminated by a 4-methylbenzyl group. Its synthesis likely involves coupling reactions between pre-functionalized imidazo[1,2-c]quinazolin-3-one intermediates and thiolated or aminated reagents under basic conditions, analogous to methods described in related studies .
Properties
IUPAC Name |
2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30FN5O3S/c1-3-26(29(39)34-18-20-10-8-19(2)9-11-20)41-31-36-24-7-5-4-6-23(24)28-35-25(30(40)37(28)31)16-27(38)33-17-21-12-14-22(32)15-13-21/h4-15,25-26H,3,16-18H2,1-2H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTQNNHOSBWSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazoquinazolin core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with an amine group.
Attachment of the butanamide moiety: This can be done through an amide coupling reaction using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, synthesis, and spectral/biological properties.
Table 1: Structural and Functional Comparison
Key Observations
Compared to benzo[b][1,4]oxazin-3-ones, the fused imidazole-quinazoline system may enhance aromatic stacking and hydrogen-bonding capabilities .
The sulfanyl bridge at position 5 is structurally analogous to sulfur-containing triazoles in and , which may improve metabolic stability .
Synthesis and Spectral Data: The target’s synthesis likely parallels S-alkylation strategies used for triazole-thiones () and quinazolinone acetamides (), employing bases like Cs₂CO₃ . Spectral data (IR, NMR) align with expectations for C=O (1660–1680 cm⁻¹), C-S (1240–1258 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) .
The carbamoyl and amide groups may reduce ulcerogenicity compared to aspirin-like compounds, as seen in quinazolinone derivatives () .
Q & A
Q. What synthetic strategies are recommended for constructing the imidazo[1,2-c]quinazolin-3-one core of this compound?
The synthesis of the imidazo[1,2-c]quinazolin-3-one core typically involves cyclocondensation reactions. Key steps include:
- Cyclization : Using reagents like ammonium acetate in acetic acid under reflux to form the fused heterocyclic system.
- Functionalization : Introducing the sulfanyl group at position 5 via nucleophilic substitution with thiol-containing reagents (e.g., thiourea or mercaptoacetic acid derivatives) .
- Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the (4-fluorophenyl)methylcarbamoylmethyl and (4-methylphenyl)methylbutanamide moieties . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : Use - and -NMR to verify substituent positions, focusing on aromatic protons (δ 6.5–8.5 ppm for quinazoline and fluorophenyl groups) and carbonyl signals (δ 165–175 ppm for amides and ketones).
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS should confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfanyl and amide linkages .
- FT-IR : Validate carbonyl stretches (~1650–1700 cm) and N-H bonds (~3300 cm) in amide groups .
Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?
- Cell Viability Assays : Use MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination over 48–72 hours.
- Mechanistic Screening : Test for apoptosis induction (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .
- Control Compounds : Include structurally similar analogs (e.g., imidazoline or triazole derivatives with known anticancer activity) to establish baseline comparisons .
Advanced Research Questions
Q. How can contradictory results in enzyme inhibition assays (e.g., varying IC values across studies) be resolved?
- Assay Optimization : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations to reduce variability.
- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) or surface plasmon resonance (SPR) to confirm binding kinetics .
- Structural Analysis : Perform molecular docking to identify if conformational changes in the enzyme (e.g., due to fluorophenyl group interactions) affect inhibition .
Q. What computational methods are effective for predicting binding modes with tyrosine kinase targets?
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s sulfanyl group and kinase ATP-binding pockets. Prioritize targets like EGFR or VEGFR based on quinazoline derivatives’ known affinities .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .
Q. How do modifications to the fluorophenyl or methylbenzyl groups impact pharmacokinetic properties?
- Metabolic Stability : Compare microsomal half-life (using human liver microsomes) of the parent compound vs. analogs with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) substituents .
- Permeability : Perform Caco-2 assays to evaluate how fluorophenyl hydrophobicity enhances intestinal absorption.
- SAR Insights : Replace the 4-methylbenzyl group with bulkier substituents (e.g., cyclohexyl) to study effects on solubility and plasma protein binding .
Methodological Notes
- Synthetic Contradictions : If low yields occur during amide coupling, switch to PyBOP as an alternative coupling agent or pre-activate carboxylic acids .
- Data Reproducibility : For biological assays, include triplicate technical replicates and validate with at least two independent cell lines .
- Computational Validation : Cross-check docking results with free energy perturbation (FEP) calculations to improve binding affinity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
